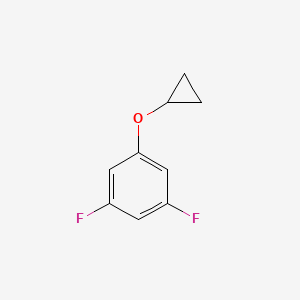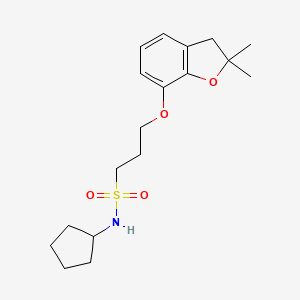
1-Cyclopropoxy-3,5-difluorobenzene
Vue d'ensemble
Description
1-Cyclopropoxy-3,5-difluorobenzene is an organic compound with the molecular formula C9H8F2O. It is characterized by a benzene ring substituted with two fluorine atoms at the 3 and 5 positions and a cyclopropoxy group at the 1 position.
Méthodes De Préparation
The synthesis of 1-Cyclopropoxy-3,5-difluorobenzene typically involves several steps, starting from commercially available precursors. One common method involves the reaction of 3,5-difluorophenol with cyclopropyl bromide in the presence of a base, such as potassium carbonate, to form the desired product. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial production methods may involve continuous-flow processes to enhance efficiency and yield. These methods often utilize advanced techniques such as double diazotization and Balz-Schiemann reactions to achieve high purity and yield .
Analyse Des Réactions Chimiques
1-Cyclopropoxy-3,5-difluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions, where electrophiles replace hydrogen atoms on the aromatic ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Nucleophilic Substitution: The cyclopropoxy group can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Applications De Recherche Scientifique
1-Cyclopropoxy-3,5-difluorobenzene has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Cyclopropoxy-3,5-difluorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy group and fluorine atoms contribute to its binding affinity and specificity. The compound can modulate the activity of its targets by altering their conformation or catalytic activity .
Comparaison Avec Des Composés Similaires
1-Cyclopropoxy-3,5-difluorobenzene can be compared with other similar compounds, such as:
1-Methoxy-3,5-difluorobenzene: Similar structure but with a methoxy group instead of a cyclopropoxy group. It has different reactivity and applications.
1-Cyclopropoxy-2,4-difluorobenzene: Similar structure but with fluorine atoms at the 2 and 4 positions. It exhibits different chemical properties and reactivity.
1-Cyclopropoxy-3,5-dichlorobenzene: Similar structure but with chlorine atoms instead of fluorine. .
Propriétés
IUPAC Name |
1-cyclopropyloxy-3,5-difluorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O/c10-6-3-7(11)5-9(4-6)12-8-1-2-8/h3-5,8H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBAABWFQKZQJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=CC(=CC(=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(4-chlorophenyl)methyl]-6-fluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2588888.png)
![1-(Adamantan-1-yl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea](/img/structure/B2588889.png)

![N-(4-acetylphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2588893.png)

![2-Chloro-1-[4-(trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]propan-1-one](/img/structure/B2588897.png)


![2-[4-(Dimethylamino)-3-nitrobenzoyl]benzoic acid](/img/structure/B2588902.png)


![N-[(4-chlorophenyl)methyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2588906.png)

